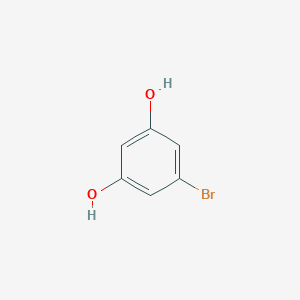

5-Bromobenzene-1,3-diol

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHHGFFTWSYNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50339630 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106120-04-1 | |

| Record name | 5-bromobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50339630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromobenzene-1,3-diol: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth exploration of 5-Bromobenzene-1,3-diol (CAS No. 106120-04-1), a versatile substituted phenol that serves as a critical building block in modern organic synthesis, particularly in the development of complex bioactive molecules and novel materials. This document moves beyond a simple recitation of properties to offer expert insights into its synthesis, reactivity, and practical applications, tailored for researchers, chemists, and drug development professionals.

Core Molecular Profile and Physicochemical Properties

This compound, also widely known as 5-bromoresorcinol, is an aromatic compound distinguished by a bromine atom and two hydroxyl groups situated in a meta-arrangement on a benzene ring. This specific substitution pattern imbues the molecule with a unique combination of reactivity and functionality.

The two electron-donating hydroxyl groups make the aromatic ring highly activated towards electrophilic substitution, while the bromine atom offers a handle for cross-coupling reactions and subtly modulates the molecule's electronic properties and lipophilicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 106120-04-1 | [1][2][3] |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][4] |

| Appearance | White to almost white or yellowish solid (powder or crystalline) | [5] |

| Melting Point | 90.0 - 95.0 °C | [5] |

| Boiling Point | 140 °C @ 0.3 mmHg | [5] |

| Synonyms | 5-Bromoresorcinol, 5-Bromo-1,3-dihydroxybenzene, 1,3-Dihydroxy-5-bromobenzene, 3,5-Dihydroxybromobenzene | [2][4] |

| pKa (Predicted) | 8.49 ± 0.10 | [5] |

| LogP (Predicted) | 1.86 | [6] |

Synthesis and Mechanistic Considerations

The most reliable and frequently cited synthesis of this compound involves the demethylation of its readily available diether precursor, 1-bromo-3,5-dimethoxybenzene. The reagent of choice for this transformation is boron tribromide (BBr₃), a powerful Lewis acid known for its efficacy in cleaving aryl methyl ethers under mild conditions.

The Causality Behind Reagent Selection: Why Boron Tribromide?

While other reagents like HBr can cleave ethers, they often require harsh, high-temperature conditions that can lead to decomposition, particularly with sensitive substrates. Boron tribromide is exceptionally effective for several reasons:

-

High Lewis Acidity: The electron-deficient boron atom readily coordinates to the ethereal oxygen, weakening the C-O bond and facilitating nucleophilic attack on the methyl group.

-

Favorable Stoichiometry: It has been shown that one equivalent of BBr₃ can theoretically cleave up to three equivalents of an aryl methyl ether, proceeding through intermediates like aryloxydibromoborane and diaryloxybromoborane before final hydrolysis.

-

Mild Conditions: The reaction typically proceeds smoothly at temperatures ranging from -78 °C to room temperature, preserving other functional groups that might be sensitive to more aggressive reagents.

The overall mechanism involves the formation of an oxonium ion complex, followed by an Sₙ2 attack by a bromide ion on the methyl carbon. The resulting aryloxydibromoborane intermediate is then hydrolyzed during aqueous workup to yield the desired phenol.

Self-Validating Experimental Protocol

This protocol is adapted from established literature procedures for the demethylation of dimethoxybenzene derivatives.[7]

Objective: To synthesize this compound from 1-bromo-3,5-dimethoxybenzene.

Materials:

-

1-bromo-3,5-dimethoxybenzene

-

Boron tribromide (1 M solution in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-bromo-3,5-dimethoxybenzene (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the initial exothermic reaction upon addition of BBr₃.

-

Reagent Addition: Slowly add a 1 M solution of boron tribromide in DCM (approx. 2.0-2.2 eq) dropwise via a syringe. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 18-24 hours. Progress can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C. This will react with any excess BBr₃ and decompose the borate intermediates.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with deionized water to remove boric acid and other inorganic salts.

-

Drying and Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its defined reactivity profile.

-

Electrophilic Aromatic Substitution: The two hydroxyl groups are powerful activating, ortho, para-directing substituents. This makes the C2, C4, and C6 positions highly nucleophilic and susceptible to reaction with electrophiles, often under mild conditions.

-

Metal-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is a prime site for transformations like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Phenolic Reactivity: The hydroxyl groups can undergo O-alkylation, O-acylation, or serve as nucleophiles in other condensation reactions.

Case Study: Total Synthesis of (−)-Berkelic Acid

A compelling demonstration of this compound's utility is its role as a key precursor in the total synthesis of (−)-Berkelic Acid, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3) and caspase-1.[7] In the synthesis reported by Snider et al., a derivative of 5-bromoresorcinol is used to construct the complex dihydroxybenzoic acid fragment of the natural product. The resorcinol moiety is essential for the subsequent acid-catalyzed oxa-Pictet-Spengler reaction that forms the tetracyclic core of the molecule. This application highlights its value in providing a correctly substituted aromatic ring for building complex, biologically active natural products.[7]

Spectroscopic Characterization

For a molecule to be used with confidence in a synthetic sequence, its identity and purity must be unequivocally confirmed. Spectroscopic methods are the primary tool for this validation.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OH | Broad singlet, ~9.5-10.0 ppm (in DMSO-d₆) | Acidic phenolic protons, exchangeable. |

| Ar-H (H2/H6) | Doublet, ~6.8-7.0 ppm | Protons ortho to one -OH and meta to the other. Coupled to H4. | |

| Ar-H (H4) | Triplet (or t-like), ~6.3-6.5 ppm | Proton ortho to two -OH groups. Coupled to H2 and H6. | |

| ¹³C NMR | C1/C3 (-OH) | ~158-160 ppm | Aromatic carbons bearing electron-donating hydroxyl groups are deshielded. |

| C5 (-Br) | ~110-115 ppm | The "heavy atom effect" of bromine shields the ipso-carbon, shifting it upfield. | |

| C2/C6 | ~108-112 ppm | Activated carbons ortho/para to hydroxyl groups. | |

| C4 | ~102-105 ppm | Highly shielded carbon situated between two hydroxyl groups. | |

| FT-IR | O-H Stretch | Broad band, 3200-3500 cm⁻¹ | Characteristic of hydrogen-bonded phenolic hydroxyl groups. |

| C-H Stretch (Aromatic) | ~3050-3100 cm⁻¹ | Stretching of sp² C-H bonds on the benzene ring. | |

| C=C Stretch (Aromatic) | ~1580-1610 cm⁻¹ and ~1450-1500 cm⁻¹ | Benzene ring skeletal vibrations. | |

| C-O Stretch (Phenolic) | ~1200-1300 cm⁻¹ | Stretching vibration of the aryl C-O bond. | |

| C-Br Stretch | ~550-650 cm⁻¹ | C-Br stretching vibration in the fingerprint region. |

Note: Predicted shifts are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and concentration.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring researcher safety.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Source:[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers multiple, distinct points for synthetic elaboration. Its activated ring system, coupled with the versatile aryl bromide handle, provides chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in cutting-edge research and development.

References

-

Snider, B. B., & Wu, X. (2009). Synthesis of (−)-Berkelic Acid. Angewandte Chemie International Edition, 48(7), 1283–1286. [Link]

-

PubChem. 5-Bromoresorcinol. National Center for Biotechnology Information. [Link]

-

ChemBK. this compound.[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis of (-)-berkelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Bromoresorcinol | C6H5BrO2 | CID 557383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037) [hmdb.ca]

- 7. Synthesis of (−)-Berkelic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 5-Bromobenzene-1,3-diol: An In-Depth Technical Guide for Researchers

Introduction: Unveiling the Potential of a Key Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 5-Bromobenzene-1,3-diol, also known as 5-bromoresorcinol, has emerged as a highly versatile and valuable precursor in the synthesis of a diverse array of bioactive molecules, functional materials, and natural product analogues.[1][2] Its unique trifunctional nature, possessing two nucleophilic hydroxyl groups and an electrophilic bromine-substituted aromatic ring, allows for a wide range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights and detailed protocols for its application in key chemical reactions.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is the foundation of any successful synthetic endeavor.

| Property | Value |

| Molecular Formula | C₆H₅BrO₂ |

| Molecular Weight | 189.01 g/mol |

| Appearance | White to almost white powder or crystal |

| Melting Point | 90.0 to 95.0 °C |

| Boiling Point | 140 °C at 0.3 mmHg |

| CAS Number | 106120-04-1 |

Storage and Handling: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[1] It is classified as an irritant and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[3]

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic positioning of the bromo and diol functionalities on the benzene ring makes this compound a powerful tool for medicinal and materials chemists. It serves as a key starting material in the synthesis of various classes of compounds, including antimicrobial agents, resorcinol derivatives, and complex polycyclic systems.[1]

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The bromine atom on the aromatic ring of this compound is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern drug discovery and development.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.1-1.5 equiv), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water. Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Heck reaction provides a means to couple aryl halides with alkenes. This reaction is instrumental in the synthesis of stilbenes and other vinylated aromatic compounds, which are present in numerous biologically active molecules.

Experimental Protocol: General Procedure for the Heck Reaction

-

Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv) in a suitable solvent such as DMF or acetonitrile.

-

Reagent Addition: Add the alkene (1.1-1.5 equiv), a palladium catalyst like palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv), and a phosphine ligand if necessary (e.g., triphenylphosphine). Add a base, typically a hindered amine like triethylamine (Et₃N, 1.5-2.0 equiv).

-

Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the required temperature (often 80-120 °C) and monitor its progress.

-

Work-up and Purification: After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure. The residue can then be purified by column chromatography.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine.[4] This reaction has broad applicability in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To a flame-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu).

-

Reagent Addition: Add this compound (1.0 equiv) and the amine (1.0-1.2 equiv) under an inert atmosphere.

-

Solvent: Add an anhydrous, degassed solvent like toluene.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) until the starting material is consumed.

-

Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product is purified by chromatography.

Copper-Catalyzed Ullmann Condensation: Synthesis of Diaryl Ethers

The Ullmann condensation is a classic and still widely used method for the synthesis of diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals.[5] This reaction involves the copper-promoted coupling of an aryl halide with a phenol.

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: In a reaction flask, combine this compound (1.0 equiv), a phenol (1.0-1.5 equiv), a copper catalyst (e.g., CuI or Cu₂O, 0.1-0.2 equiv), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 equiv).

-

Solvent: Add a high-boiling polar solvent like DMF or pyridine.

-

Reaction: Heat the mixture to a high temperature (often 120-180 °C) and stir until the reaction is complete.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

-

Purification: The organic extracts are washed, dried, and concentrated. The crude diaryl ether is then purified, typically by column chromatography.

Synthesis of Bioactive Molecules: A Platform for Drug Discovery

The structural features of this compound make it an ideal starting point for the synthesis of various biologically active compounds.

Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key enzyme in the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. The bromophenol moiety is a known pharmacophore for PTP1B inhibitors. While a specific synthesis starting from this compound was not detailed in the provided search results, its structural similarity to known PTP1B inhibitors suggests its high potential in this area. The synthesis would likely involve a cross-coupling reaction to introduce a second aryl ring, followed by further functionalization.

Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Bromophenol derivatives have shown inhibitory activity against carbonic anhydrases and acetylcholinesterase, enzymes implicated in various diseases, including glaucoma and Alzheimer's disease. The synthesis of such inhibitors could be achieved by leveraging the reactivity of the bromo and hydroxyl groups of this compound to build more complex molecular scaffolds.

Antimicrobial Compounds

This compound is a known precursor for the synthesis of antimicrobial compounds.[1] The mechanism of action of such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The synthesis of these agents can involve various transformations of the diol and bromo functionalities to introduce pharmacophoric groups that enhance antimicrobial activity.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands out as a versatile and economically significant starting material for the synthesis of a wide range of valuable chemical entities. Its trifunctional nature allows for a multitude of synthetic transformations, including powerful palladium- and copper-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its key applications and offered detailed, adaptable protocols to empower researchers in the fields of medicinal chemistry, drug development, and materials science to harness the full synthetic potential of this important building block. The continued exploration of the reactivity of this compound is certain to lead to the discovery of novel molecules with significant biological and material properties.

References

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Synthonix. This compound - [B42695]. Available from: [Link]

-

ResearchGate. Synthesis of 1,3-bis(3′-bromophenyl)-5-(4′-chlorophenyl) benzene. Available from: [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Wikipedia. Ullmann reaction. Available from: [Link]

-

Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Available from: [Link]

-

Organic Letters. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Available from: [Link]

-

OUCI. Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available from: [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Resveratrol Analogues as Aromatase and Quinone Reductase 2 Inhibitors for Chemoprevention of Cancer. Available from: [Link]

-

Vita With Immunity. Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. Available from: [Link]

-

PubMed Central. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation. Available from: [Link]

-

ResearchGate. Scheme 1. Synthesis of resveratrol analogs a. a Reagents and conditions. Available from: [Link]

-

Chinese Journal of Modern Applied Pharmacy. Synthesis and estrogen-like activity of resveratrol analogues. Available from: [Link]

-

PubMed Central. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

PubMed Central. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Available from: [Link]

-

National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]

-

PubMed Central. Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. Available from: [Link]

Sources

- 1. Design and Synthesis of Simplified Polyketide Analogs: New Modalities beyond the Rule of 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. Recent advances in the total synthesis of polycyclic phloroglucinol natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Strategic deployment of 5-Bromoresorcinol in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoresorcinol (5-bromo-1,3-benzenediol), a halogenated phenolic compound, has emerged as a versatile and strategically important building block in medicinal chemistry. Its unique electronic and structural properties, conferred by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing bromine atom, render it a highly valuable precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the potential applications of 5-Bromoresorcinol in drug discovery and development. We will delve into its role as a pivotal intermediate in the synthesis of complex molecular architectures, explore its utility in the construction of privileged scaffolds, and discuss the potential for its derivatives to exhibit a range of therapeutic activities, from anticancer to antimicrobial agents. This guide will further provide detailed experimental protocols and mechanistic insights to empower researchers in leveraging the full potential of this remarkable molecule.

Physicochemical Properties and Reactivity Profile of 5-Bromoresorcinol

5-Bromoresorcinol is a white to off-white crystalline solid with a molecular formula of C₆H₅BrO₂ and a molecular weight of 189.01 g/mol .[1] Its structure, featuring two hydroxyl groups meta to each other and a bromine atom at the 5-position, dictates its chemical behavior and utility in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| CAS Number | 106120-04-1 | |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 90.0 to 96.0 °C | |

| Boiling Point | 140 °C/0.3 mmHg |

The resorcinol core, with its two hydroxyl groups, activates the aromatic ring towards electrophilic substitution. However, the presence of the bromine atom introduces a key functional handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern C-C bond formation in medicinal chemistry.[2][3] The bromine atom also influences the acidity of the hydroxyl protons and the overall electronic distribution of the molecule.

5-Bromoresorcinol as a Linchpin in the Synthesis of Bioactive Molecules

The primary application of 5-Bromoresorcinol in medicinal chemistry lies in its role as a versatile intermediate for the synthesis of more complex and biologically active compounds.[4] Its utility stems from the ability to selectively functionalize the molecule at the bromine-substituted position, while the resorcinol moiety often serves as a key pharmacophoric element or a scaffold for further elaboration.

Suzuki-Miyaura Cross-Coupling Reactions: A Gateway to Biphenyl Scaffolds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[2][3] 5-Bromoresorcinol serves as an excellent aryl bromide partner in these reactions, enabling the synthesis of a wide range of 5-arylresorcinol derivatives. These biphenyl structures are prevalent in many classes of therapeutic agents due to their ability to adopt specific conformations that facilitate binding to biological targets.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoresorcinol with an Arylboronic Acid

This protocol provides a general framework for the Suzuki-Miyaura coupling reaction. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.[3]

Materials:

-

5-Bromoresorcinol

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 5-Bromoresorcinol (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (0.01-0.05 eq) under a positive pressure of the inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-arylresorcinol derivative.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. Performing the reaction under an inert atmosphere prevents catalyst deactivation and ensures efficient catalytic turnover.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvent removes dissolved oxygen.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Synthesis of Cannabinoid Analogs

A notable application of 5-Bromoresorcinol is in the synthesis of cannabinoid derivatives. For instance, the reaction of 5-bromoresorcinol with (–)-verbenol can lead to the formation of key intermediates for the synthesis of cannabigerol (CBG) and related compounds. This highlights its utility in accessing complex natural product scaffolds with significant therapeutic potential.

Precursor to Other Bioactive Scaffolds

Beyond biphenyls, the reactivity of 5-Bromoresorcinol allows for its incorporation into a variety of heterocyclic and polycyclic systems that are of interest in medicinal chemistry. The bromine atom can be displaced through various other cross-coupling reactions (e.g., Sonogashira, Heck) or nucleophilic aromatic substitution, providing access to a diverse chemical space.

Potential Therapeutic Applications of 5-Bromoresorcinol Derivatives

While 5-Bromoresorcinol itself is primarily used as a synthetic intermediate, its derivatives have shown promise in a range of therapeutic areas. The resorcinol moiety is a known pharmacophore, and its combination with various substituents introduced via the bromo-position can lead to compounds with potent biological activities.

Anticancer Agents

The 5-substituted resorcinol scaffold is present in a number of compounds with demonstrated anticancer activity. For example, some resorcinol derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[5][6][7][8][9] PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in the BRCA1/2 genes. The synthesis of such inhibitors could potentially utilize 5-Bromoresorcinol as a starting material to introduce necessary aryl or heteroaryl functionalities.

Visualization of PARP Inhibition in Cancer Therapy:

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Antimicrobial and Antiviral Agents

Resorcinol and its derivatives have a long history of use as antiseptics. More recently, specific 5-substituted resorcinols have been investigated for their antimicrobial and antiviral properties.[10][11] The lipophilicity and electronic properties of the substituent at the 5-position can be fine-tuned to optimize activity against specific pathogens. The synthesis of libraries of such compounds for screening is facilitated by the use of 5-Bromoresorcinol as a common starting material.

Other Potential Applications

The versatility of the 5-substituted resorcinol scaffold suggests potential applications in a wide range of other therapeutic areas, including as anti-inflammatory agents, antioxidants, and modulators of various enzyme and receptor targets.[12]

Future Perspectives and Conclusion

5-Bromoresorcinol is a powerful and often underutilized building block in medicinal chemistry. Its ability to serve as a scaffold for the introduction of diverse functionalities through robust and well-established synthetic methodologies, such as the Suzuki-Miyaura coupling, makes it an invaluable tool for drug discovery. The exploration of the chemical space accessible from 5-Bromoresorcinol is likely to yield novel compounds with significant therapeutic potential.

As our understanding of disease biology deepens, the need for novel molecular architectures to target specific biological pathways will continue to grow. 5-Bromoresorcinol, with its inherent reactivity and the proven bioactivity of its derivatives, is well-positioned to play a significant role in the development of the next generation of medicines. This guide has provided a foundation for understanding and utilizing this versatile molecule, and it is our hope that it will inspire further innovation in the field of medicinal chemistry.

References

- Hassan, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19067.

- Google Patents.

- P. Peter, et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.

-

IBWF. Patents & Papers – Competence in bioactive compounds and microbiology. [Link]

- Alvarez, R., et al. (2005). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. Tetrahedron Letters, 46(40), 6893-6896.

-

CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]

- Google Patents. Rescorcinols, methods for their manufacture, and uses thereof.

-

PubChem. 5-Bromoresorcinol. [Link]

- Wang, L., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1698.

- Chan, S. H., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Frontiers in Pharmacology, 13, 895696.

- Liu, Y., et al. (2013). Discovery of Novel Bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as Protein Tyrosine Phosphatase 1B Inhibitor and Its Anti-Diabetic Properties in C57BL/KsJ-db/db Mice. European Journal of Medicinal Chemistry, 64, 129-136.

- He, J., et al. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Scientific Reports, 12(1), 4880.

-

Sciedco. 5-Bromoresorcinol, Min. 98.0 (GC,T), 1 g || 11. [Link]

- He, J., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Frontiers in Pharmacology, 13, 895696.

- De Clercq, E., et al. (1985). Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. Journal of Medicinal Chemistry, 28(3), 282-287.

- He, J., et al. (2022). Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone. European Journal of Medicinal Chemistry, 240, 114574.

- Kucuk, O., et al. (2000). Natural Products as Antiviral Agents. Phytotherapy Research, 14(7), 505-516.

- Loizzo, M. R., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Plants, 10(6), 1183.

- Eyer, F., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663.

- S, S., & S, G. (2015). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. RSC Advances, 5(111), 91343-91353.

- Google Patents.

-

PubChem. Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2. [Link]

-

MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

- Ferreira, M. J., et al. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(11), 2923.

- Wipf, P., & Wang, X. (2016). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Synthesis, 48(11), 1621-1644.

- Ross, J. A., & Kasum, C. M. (2002). In Vitro Antioxidant Activity and Antigenotoxicity of 5-n-Alkylresorcinols. Journal of Agricultural and Food Chemistry, 50(25), 7270-7274.

Sources

- 1. 5-Bromoresorcinol | C6H5BrO2 | CID 557383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sciedco.ca [sciedco.ca]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Strategic Utility of 5-Bromobenzene-1,3-diol in the Synthesis of Bioactive Molecules: A Technical Guide for Drug Discovery Professionals

Abstract

5-Bromobenzene-1,3-diol, a halogenated resorcinol derivative, represents a versatile and highly valuable scaffold in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the electron-rich aromatic ring activated by two hydroxyl groups and the strategically positioned bromine atom, offer a powerful handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the chemical properties and synthetic applications of this compound, with a focus on its role as a precursor for molecules with significant biological activity. We will delve into key reaction methodologies, provide detailed experimental protocols, and discuss the mechanistic rationale behind these transformations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.

Introduction: The Chemical Versatility of this compound

This compound, also known as 5-bromoresorcinol, is a white to off-white crystalline solid with the molecular formula C₆H₅BrO₂.[1] The resorcinol moiety, with its 1,3-dihydroxy substitution pattern, renders the aromatic ring highly activated towards electrophilic substitution. The hydroxyl groups are also amenable to a variety of functionalization reactions, including etherification and esterification.

The true synthetic power of this molecule, however, lies in the presence of the bromine atom. This halogen serves as a versatile functional handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the strategic introduction of diverse molecular fragments, enabling the construction of complex molecular architectures with tailored biological activities.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Melting Point | 90.0 to 95.0 °C | [2] |

| Solubility | Soluble in water, alcohols, and ether | [2] |

| pKa | 8.49 ± 0.10 (Predicted) | [2] |

Synthetic Applications in Bioactive Molecule Construction

The unique combination of a reactive aromatic core and a versatile halogen handle makes this compound an ideal starting material for the synthesis of a wide range of bioactive compounds. In this section, we will explore two key examples: the synthesis of antimicrobial resorcinol dimers and the construction of resveratrol analogues, highlighting the strategic use of this precursor.

Synthesis of Potent Antimicrobial Agents: Brominated Resorcinol Dimers

Resorcinol and its derivatives have long been recognized for their antiseptic and antimicrobial properties.[3] Recent research has shown that dimerization of brominated resorcinol units can lead to compounds with significantly enhanced antibacterial activity.[1] Specifically, compounds like 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) have demonstrated potent inhibitory effects against various bacterial strains.[1]

The synthesis of these dimers typically involves an acid-catalyzed condensation reaction between a brominated resorcinol and an aldehyde. The resorcinol ring is sufficiently activated to undergo electrophilic aromatic substitution, with the hydroxyl groups directing the incoming electrophile to the positions ortho and para to them.

This protocol is adapted from the synthesis of related brominated resorcinol dimers and is applicable to this compound.[1]

Materials:

-

This compound

-

4-Hydroxybenzaldehyde

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.0 mmol) and 4-hydroxybenzaldehyde (1.0 mmol) in ethanol (20 mL).

-

To this solution, add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol and then with distilled water to remove any unreacted starting materials and acid catalyst.

-

If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Dry the purified product under vacuum to obtain 6,6'-((4-hydroxyphenyl)methylene)bis(this compound).

Causality Behind Experimental Choices:

-

Acid Catalyst (HCl): The strong acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the electron-rich resorcinol ring.

-

Ethanol as Solvent: Ethanol is a polar protic solvent that can dissolve the reactants and is suitable for reflux conditions.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy to overcome the reaction barrier and ensures a reasonable reaction rate.

Brominated resorcinol dimers exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve the disruption of the bacterial cell wall.[4] Resorcinol derivatives can precipitate proteins, and it is hypothesized that they interfere with the enzymes and structural proteins essential for peptidoglycan synthesis, leading to cell wall weakening and eventual cell lysis.[5]

Table of Antimicrobial Activity (Hypothetical MIC Values based on related compounds):

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |

| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) | 4 | 8 | >64 | [1] |

| Resorcinol | >128 | >128 | >128 | [3] |

Note: The above values for the specific 5-bromo derivative are illustrative and would require experimental verification. The data for the 4-bromo isomer demonstrates potent activity.

The bacterial cell wall is a crucial structure for maintaining cell integrity and is an excellent target for antimicrobial agents. The synthesis of peptidoglycan, the primary component of the cell wall, is a complex multi-step process. Resorcinol derivatives are thought to disrupt this pathway.

Sources

- 1. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resorcinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. What is the mechanism of Resorcinol? [synapse.patsnap.com]

- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Alchemist's Guide to Resorcinol Scaffolds: Advanced Synthetic Protocols Starting from 5-Bromoresorcinol

Introduction: The Strategic Value of 5-Bromoresorcinol in Medicinal Chemistry

Resorcinol (1,3-dihydroxybenzene) and its derivatives are privileged scaffolds in drug discovery, appearing in a vast array of therapeutic agents and natural products. Their ability to engage in crucial hydrogen bonding interactions, coupled with their rigid aromatic core, makes them ideal pharmacophores for targeting various biological systems. 5-Bromoresorcinol emerges as a particularly strategic starting material for the synthesis of diverse resorcinol-based libraries. The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a suite of late-stage functionalization reactions. This guide provides an in-depth exploration of key synthetic transformations starting from 5-Bromoresorcinol, offering detailed, field-proven protocols for researchers engaged in the synthesis of novel chemical entities.

The strategic placement of the bromine atom, flanked by two hydroxyl groups, allows for precise chemical modifications through modern cross-coupling and substitution methodologies. This enables the introduction of diverse aryl, alkyl, amino, and ether functionalities, providing rapid access to novel analogues for structure-activity relationship (SAR) studies. This document will detail the causality behind experimental choices and provide self-validating protocols for C-C, C-O, and C-N bond-forming reactions.

PART 1: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its reliability and exceptional functional group tolerance in forging carbon-carbon bonds.[1] For 5-bromoresorcinol, it provides a direct route to 5-arylresorcinol derivatives, which are common substructures in bioactive molecules.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle comprises three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation of the organic moiety from a boronic acid (activated by a base), and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 5-Phenylresorcinol

This protocol details a representative Suzuki-Miyaura coupling of 5-bromoresorcinol with phenylboronic acid. The use of a robust palladium catalyst and a suitable base is crucial for efficient conversion.

Materials:

-

5-Bromoresorcinol (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromoresorcinol, phenylboronic acid, and potassium carbonate.

-

Seal the flask with a septum, then evacuate and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

-

Under a positive flow of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenylresorcinol.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source suitable for a wide range of aryl bromides. |

| Ligand | Triphenylphosphine | Integral part of the catalyst, provides stability and facilitates the catalytic cycle. |

| Base | K₂CO₃ | Activates the boronic acid for the transmetalation step.[3] A moderately strong base is sufficient and well-tolerated. |

| Solvent | Dioxane/Water (4:1) | Biphasic system that effectively dissolves both organic and inorganic reagents. Water is crucial for the boronate complex formation. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |

PART 2: C-O Bond Formation for Ether Synthesis

The synthesis of resorcinol ethers is of significant interest as these motifs are present in many natural products and pharmaceuticals. Two classical, yet powerful, methods are the Williamson ether synthesis for alkyl ethers and the Ullmann condensation for aryl ethers.

Williamson Ether Synthesis: Accessing Alkyl Ethers

The Williamson ether synthesis is a straightforward and reliable Sₙ2 reaction between an alkoxide and an alkyl halide.[4] For 5-bromoresorcinol, the phenolic hydroxyl groups are first deprotonated with a base to form a more nucleophilic phenoxide, which then displaces a halide from a primary alkyl halide.[5]

Causality: The reaction's success hinges on the Sₙ2 mechanism. Therefore, it is most efficient with primary alkyl halides. Secondary halides may lead to competing elimination (E2) reactions, while tertiary halides will almost exclusively yield elimination products.[4] The choice of a non-nucleophilic base is important to prevent side reactions.

Caption: Workflow for the Williamson ether synthesis.

Protocol 2: Synthesis of 5-Bromo-1,3-dimethoxybenzene

This protocol describes the exhaustive methylation of 5-bromoresorcinol. Protecting the hydroxyl groups as methyl ethers can be a crucial step to prevent side reactions in subsequent transformations or to modulate the compound's physicochemical properties.

Materials:

-

5-Bromoresorcinol (1.0 equiv)

-

Methyl iodide (CH₃I) (2.5 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Acetone or Dimethylformamide (DMF)

-

Stir bar

Procedure:

-

In a round-bottom flask, dissolve 5-bromoresorcinol in acetone.

-

Add finely powdered potassium carbonate to the solution. The base is often used in excess to ensure complete deprotonation.

-

Add methyl iodide dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (for acetone, ~56 °C) and stir for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

-

After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KI byproduct) and wash the solid with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

If necessary, purify the 5-bromo-1,3-dimethoxybenzene by flash chromatography or distillation.

| Parameter | Condition | Rationale |

| Alkylating Agent | Methyl Iodide | A highly reactive primary alkyl halide, ideal for Sₙ2 reactions. Iodide is an excellent leaving group. |

| Base | K₂CO₃ | An inexpensive, non-nucleophilic base sufficient to deprotonate the acidic phenolic protons.[6] |

| Solvent | Acetone or DMF | Polar aprotic solvents that facilitate Sₙ2 reactions by solvating the cation but not the nucleophile.[7] |

| Temperature | Reflux | Increases the reaction rate to ensure complete dialkylation. |

Ullmann Condensation: Forging Diaryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[8] It is the classic method for forming diaryl ether linkages, which are challenging to construct via other methods. Modern protocols often use ligands to accelerate the reaction and allow for milder conditions.[3]

Mechanistic Insight: The reaction is believed to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes a reaction with the aryl halide. The precise mechanism can be complex, but it generally involves copper cycling between Cu(I) and Cu(III) oxidation states via oxidative addition and reductive elimination.[8] The use of ligands like 1,10-phenanthroline or TMHD can stabilize the copper intermediates and facilitate the coupling.[9]

Protocol 3: Synthesis of 5-Bromo-3-phenoxyphenol

This protocol provides a general framework for the mono-arylation of 5-bromoresorcinol with another aryl halide, using one of the hydroxyl groups as the nucleophile. For simplicity, this example uses phenol as the coupling partner with an activated aryl halide. A more direct approach from 5-bromoresorcinol would involve coupling with a second, different aryl halide.

Materials:

-

5-Bromoresorcinol (1.0 equiv)

-

Aryl Iodide (e.g., Iodobenzene) (1.1 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

1,10-Phenanthroline (0.2 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF) or Toluene

Procedure:

-

Add 5-bromoresorcinol, cesium carbonate, copper(I) iodide, and 1,10-phenanthroline to a Schlenk tube.

-

Evacuate and backfill the tube with argon three times.

-

Add the aryl iodide and anhydrous, degassed solvent (e.g., Toluene).

-

Seal the tube and heat the mixture in an oil bath at 110-130 °C for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the pad with ethyl acetate.

-

Wash the combined filtrate with water and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Condition | Rationale |

| Catalyst | Copper(I) Iodide | The classic and effective copper source for Ullmann reactions.[8] |

| Ligand | 1,10-Phenanthroline | Accelerates the reaction, allowing for lower temperatures and catalyst loadings compared to ligand-free conditions.[10] |

| Base | Cs₂CO₃ | A strong, non-nucleophilic base effective in promoting Ullmann couplings. Its solubility in organic solvents is beneficial.[3] |

| Solvent | Toluene or DMF | High-boiling polar aprotic solvents are typically required for Ullmann reactions.[11] |

| Temperature | 110-130 °C | High thermal energy is generally necessary to overcome the activation barrier for this coupling. |

PART 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, offering a versatile and efficient palladium-catalyzed method for coupling aryl halides with a wide range of nitrogen nucleophiles.[11] This reaction is invaluable for introducing primary or secondary amine functionalities onto the resorcinol core.

Mechanistic Insight: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[12] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is paramount for achieving high yields, especially with less reactive aryl halides.[13]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Synthesis of 5-Bromo-N-phenylbenzene-1,3-diamine (Conceptual)

This protocol outlines a general procedure for the amination of 5-bromoresorcinol. Note that the phenolic protons are acidic and will react with the strong base used. Therefore, it is often advantageous to first protect the hydroxyl groups (e.g., as methyl ethers, see Protocol 2) before performing the amination. The following protocol assumes the use of 5-bromo-1,3-dimethoxybenzene as the starting material.

Materials:

-

5-Bromo-1,3-dimethoxybenzene (1.0 equiv)

-

Aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.

-

Add 5-bromo-1,3-dimethoxybenzene and a stir bar.

-

Remove the tube from the glovebox, and add anhydrous, degassed toluene followed by aniline via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitor the reaction for 12-24 hours by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench by adding water carefully.

-

Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-aryl product.

-

If desired, the methyl ether protecting groups can be removed using a reagent like boron tribromide (BBr₃) to yield the final resorcinol derivative.

| Parameter | Condition | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | A highly active catalyst system for C-N coupling. XPhos is a bulky, electron-rich ligand that promotes efficient reaction with a broad range of amines.[13] |

| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12] |

| Solvent | Toluene | A common, non-polar solvent for Buchwald-Hartwig aminations. Must be anhydrous. |

| Temperature | 100 °C | Standard temperature to ensure a reasonable reaction rate for aryl bromides. |

| Substrate | O-Protected Resorcinol | Protecting the acidic hydroxyl groups prevents consumption of the base and potential catalyst inhibition. |

Conclusion

5-Bromoresorcinol is a powerful and versatile building block for the synthesis of complex resorcinol derivatives. By leveraging modern palladium- and copper-catalyzed cross-coupling reactions, as well as classic substitution methods, researchers can efficiently generate diverse molecular libraries. The protocols outlined in this guide for Suzuki-Miyaura coupling, Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig amination provide a robust foundation for the late-stage functionalization of this important scaffold. Understanding the mechanistic underpinnings of these reactions allows for rational troubleshooting and optimization, accelerating the discovery of novel compounds for pharmaceutical and materials science applications.

References

- Kozłowska, J., & Laudy, A. E. (2015). 5-n-Alkylresorcinols–Phenolic Lipids with a Broad Spectrum of Biological Activity. Part I: Chemical Properties, Occurrence and Biosynthesis. Postepy higieny i medycyny doswiadczalnej, 69, 910-922.

-

Wikipedia contributors. (2023, December 22). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Bhandare, S. (n.d.). Williamson Ether Synthesis. Cambridge University Press.

- Snieckus, V., & Chauder, B. (1999). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(4), 631-633.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

- Williamson Ether Synthesis. (n.d.).

- Reyes, A. J., & Miller, S. J. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

- Henderson, J. L., Edwards, A. S., & Greaney, M. F. (2007). Biaryl synthesis via palladium-catalyzed aryne multicomponent coupling. Organic letters, 9(26), 5589–5592.

- Singleton, J. M., & Voica, A.-F. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 137(15), 5112–5120.

- Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2002). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic letters, 4(9), 1623–1626.

Sources

- 1. youtube.com [youtube.com]

- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 3. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. gold-chemistry.org [gold-chemistry.org]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromobenzene-1,3-diol

Introduction: The Strategic Value of 5-Bromobenzene-1,3-diol in Synthesis

This compound, also known as 5-bromoresorcinol, is a highly versatile bifunctional building block in modern organic synthesis. Its structure, featuring a strategically placed bromine atom on a resorcinol scaffold, presents a unique opportunity for synthetic chemists. The bromine atom serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] Simultaneously, the two hydroxyl groups offer sites for further derivatization, such as etherification or esterification, and can influence the electronic properties of the aromatic ring. This dual functionality makes this compound a valuable precursor for the synthesis of complex molecules with applications in pharmaceuticals, natural products, and materials science.[2][3]

Palladium-catalyzed cross-coupling reactions have become indispensable tools in the synthetic chemist's arsenal, lauded for their efficiency, selectivity, and functional group tolerance.[4][5] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry, provide a powerful means to construct intricate molecular architectures under relatively mild conditions.[6][7] This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions utilizing this compound, offering detailed protocols and insights into the underlying mechanistic principles.

Core Concepts: The Palladium Catalytic Cycle

A fundamental understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimizing these reactions.[8][9] The catalytic cycle typically involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][9]

-

Transmetalation: The organic group from a second coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[6]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired new bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

dot digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBr [label="this compound\n(Ar-Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Intermediate [label="Ar-Pd(II)Ln-Br", fillcolor="#FBBC05", fontcolor="#202124"]; Organometallic [label="Organometallic Reagent\n(R-M)", fillcolor="#FFFFFF", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Diorgano [label="Ar-Pd(II)Ln-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(Ar-R)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=""]; ArBr -> OxAdd [label=""]; OxAdd -> PdII_Intermediate [label=""]; PdII_Intermediate -> Transmetalation [label=""]; Organometallic -> Transmetalation [label=""]; Transmetalation -> PdII_Diorgano [label=""]; PdII_Diorgano -> RedElim [label=""]; RedElim -> Product [label=""]; RedElim -> Pd0 [label="Regeneration"]; } } Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Key Cross-Coupling Applications and Protocols

The following sections detail the application of three major palladium-catalyzed cross-coupling reactions with this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[10][11] This reaction is particularly valued for its mild reaction conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[11]

Application: Synthesis of biaryl compounds and other substituted aromatics, which are common motifs in pharmaceuticals and organic materials.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme: (HO)₂-C₆H₃-Br + R-B(OH)₂ --[Pd Catalyst, Base]--> (HO)₂-C₆H₃-R

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DME)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent(s) followed by the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Recommendation | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ | Often provides high yields and is effective for a broad range of substrates.[12] |

| Base | K₂CO₃ or Cs₂CO₃ | The base is crucial for the activation of the boronic acid to facilitate transmetalation.[11] |

| Solvent System | Toluene/H₂O or Dioxane/H₂O | The presence of water can be beneficial for the solubility of the base and can accelerate the reaction. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[13][14] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and agrochemicals.[15][16]

Application: Synthesis of N-aryl and N-heteroaryl amines, providing access to a wide range of biologically active compounds.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme: (HO)₂-C₆H₃-Br + R¹R²NH --[Pd Catalyst, Ligand, Base]--> (HO)₂-C₆H₃-NR¹R²

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1 - 1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, RuPhos) (1.2 - 1.5 times the Pd loading)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

-

Reagent Addition: Add this compound and the anhydrous, degassed solvent. If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids.

-

Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate and purify the residue by column chromatography.

| Parameter | Recommendation | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources, respectively.[17] |